Ethyl 6,7-dichloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
CAS No.:
Cat. No.: VC17881132
Molecular Formula: C14H13Cl2NO3
Molecular Weight: 314.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H13Cl2NO3 |
|---|---|
| Molecular Weight | 314.2 g/mol |
| IUPAC Name | ethyl 6,7-dichloro-1-ethyl-4-oxoquinoline-3-carboxylate |
| Standard InChI | InChI=1S/C14H13Cl2NO3/c1-3-17-7-9(14(19)20-4-2)13(18)8-5-10(15)11(16)6-12(8)17/h5-7H,3-4H2,1-2H3 |
| Standard InChI Key | RBKOXNOVYUFESR-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=C(C(=O)C2=CC(=C(C=C21)Cl)Cl)C(=O)OCC |
Introduction
Chemical Identity and Structural Properties
Ethyl 6,7-dichloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS No. N/A; VCID: VC17881132) possesses the molecular formula C₁₄H₁₃Cl₂NO₃ and a molecular weight of 314.2 g/mol. The compound’s quinoline backbone is substituted at positions 1, 6, and 7 with ethyl, dichloro, and ester groups, respectively (Figure 1). These substituents confer distinct electronic and steric properties:
-
The dichloro groups at C6 and C7 act as electron-withdrawing groups, enhancing electrophilicity at adjacent carbons and stabilizing the aromatic system through resonance .
-
The ethyl group at N1 contributes to lipophilicity, potentially improving membrane permeability in biological systems.
-
The ethyl ester at C3 serves as a prodrug moiety, which may undergo hydrolysis in vivo to release the active carboxylic acid derivative .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₃Cl₂NO₃ | |
| Molecular Weight | 314.2 g/mol | |
| Physical State | Solid at room temperature | |
| Stability | Sensitive to hydrolysis |
Synthesis and Reaction Mechanisms
Synthetic Pathways
The synthesis of Ethyl 6,7-dichloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate typically proceeds via a multi-step sequence involving cyclization, halogenation, and esterification (Figure 2) . A representative route includes:
-
Cyclization: Condensation of a substituted benzoylacetate with ethyl orthoformate under acidic conditions to form the quinoline core.
-
Halogenation: Introduction of chlorine atoms at C6 and C7 using chlorinating agents such as phosphorus oxychloride (POCl₃).
-
Alkylation: Substitution at N1 with ethyl iodide in the presence of a base like potassium carbonate.
-
Esterification: Reaction with ethanol and a catalytic acid to install the C3 ethyl ester group .
Table 2: Comparison of Synthesis Methods
| Step | Reagents/Conditions | Yield Optimization Factors |
|---|---|---|
| Cyclization | Ethyl orthoformate, HCl, 80°C | Temperature control, reaction time |
| Halogenation | POCl₃, DMF, 110°C | Excess chlorinating agent |
| Alkylation | Ethyl iodide, K₂CO₃, DMF | Base strength, solvent polarity |
Industrial-Scale Production
Industrial protocols often employ continuous-flow reactors to enhance yield and purity. For example, a patented method describes the use of microreactors for precise temperature control during halogenation, reducing side-product formation by 15–20% compared to batch processes .
Biological Activities and Mechanism of Action
Antimicrobial Efficacy
Ethyl 6,7-dichloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate exhibits broad-spectrum antibacterial activity by targeting DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication . The dichloro substituents enhance binding affinity to the enzyme-DNA complex, inducing double-strand breaks and bactericidal effects.
Structure-Activity Relationships (SAR)
-
C6/C7 Chlorination: Essential for intercalation into the DNA-enzyme interface; deletion reduces potency by >90% .
-
N1 Ethyl Group: Moderates solubility and pharmacokinetics; bulkier groups (e.g., cyclopropyl) improve tissue penetration but increase toxicity .
-
C3 Ester: Serves as a prodrug; hydrolysis to the carboxylic acid in vivo enhances target binding but shortens half-life .
Comparison with Related Quinolone Derivatives
Table 3: Structural and Functional Comparison
| Compound | Substituents | Key Biological Feature |
|---|---|---|
| Ciprofloxacin | C6-F, C7-piperazinyl | Enhanced Gram-negative coverage |
| Pefloxacin | C7-CH₂CH₂N(CH₃)₂ | Improved CNS penetration |
| Ethyl 6,7-dichloro derivative (Target) | C6/7-Cl, N1-Ethyl | Broader enzyme inhibition |
The target compound’s dichloro configuration confers unique advantages, including resistance to efflux pumps in Pseudomonas aeruginosa and extended serum stability compared to fluoro-substituted analogs.
Pharmaceutical Applications and Future Directions
Current Uses
-
Antibacterial Prodrug: Metabolized in vivo to the active acid form, showing MIC values of 0.5–2 μg/mL against E. coli and S. aureus .
-
Intermediate in Drug Synthesis: Utilized in preparing second-generation quinolones with reduced cardiac toxicity .
Research Frontiers
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume